molecular formula C11H17N5 B11735428 1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine

1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine

Cat. No.: B11735428
M. Wt: 219.29 g/mol
InChI Key: FKVPEJDHKSSPBU-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms, which make them versatile scaffolds in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by functionalization. One common method is the condensation of hydrazines with 1,3-diketones, followed by alkylation and amination reactions . The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein . This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is unique due to its dual pyrazole rings, which provide additional sites for chemical modification and potential interactions with biological targets.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

1-ethyl-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-4-16-8-11(9(2)14-16)12-7-10-5-6-13-15(10)3/h5-6,8,12H,4,7H2,1-3H3

InChI Key

FKVPEJDHKSSPBU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC=NN2C

Origin of Product

United States

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